N1-(4-propylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-propylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)12-9(2)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXWLXWAUYDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876498 | |
| Record name | ACETAMIDE, N-(4-PROPYLPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-99-8 | |
| Record name | ACETAMIDE, N-(4-PROPYLPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N1 4 Propylphenyl Acetamide and N Arylacetamide Analogues
Contemporary Acylation Strategies for Aryl Amines
The direct acylation of aryl amines is the most straightforward approach to forming the crucial amide bond in N-arylacetamides. Modern synthetic chemistry has seen a shift from classical methods, which often require harsh conditions and stoichiometric activating agents, towards more sophisticated catalytic systems that offer greater efficiency and selectivity.
Catalytic Approaches in Amide Bond Formation
Catalysis has revolutionized amide bond synthesis, providing pathways that are milder, more atom-economical, and often more selective than conventional approaches. Various catalytic systems, each with its unique mechanism and advantages, have been developed for the acylation of aryl amines.
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed N-acetylation of anilines is less common, palladium catalysts are extensively used in cross-coupling reactions to form N-aryl amides from aryl halides and amides. These reactions, such as the Buchwald-Hartwig amination, have become fundamental in organic synthesis. syr.edunih.govnih.gov The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to yield the N-arylated amide and regenerate the active catalyst. syr.edu
The development of specialized ligands has been crucial in enhancing the efficiency and scope of these reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands facilitate the key steps of the catalytic cycle. While direct C-H functionalization of acetamides to form new C-C bonds is an active area of research, the direct palladium-catalyzed C-N bond formation to synthesize N-arylacetamides from aryl precursors and an acetyl source remains a significant area of development.
Table 1: Representative Palladium-Catalyzed N-Arylation of Amides (Data is representative of the general methodology and may not be specific to N1-(4-propylphenyl)acetamide)
| Entry | Aryl Halide | Amide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Acetamide (B32628) | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene (B28343) | 100 | 85 |
| 2 | 4-Chlorobenzonitrile | Acetamide | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 1-Iodonaphthalene | Acetamide | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 88 |
Lewis acid catalysis offers a compelling alternative for the direct amidation of carboxylic acids with amines. Titanium(IV) chloride (TiCl₄) has been identified as a potent Lewis acid for this transformation. The reaction is believed to proceed through the activation of the carboxylic acid by coordination of the titanium center to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine. researchgate.netbohrium.com
Recent studies have explored the use of catalytic amounts of titanium(IV) fluoride (B91410) (TiF₄) for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines, including anilines. researchgate.netrsc.org This method has proven effective, providing secondary and tertiary amides in high yields. The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures. The use of TiCl₄ often requires a base, such as pyridine, to neutralize the liberated HCl. bohrium.com
Table 2: TiCl₄-Mediated Amidation of Carboxylic Acids with Anilines (Data is representative of the general methodology and may not be specific to this compound)
| Entry | Carboxylic Acid | Amine | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Aniline (B41778) | TiCl₄ (stoichiometric) | Pyridine | 85 | 2 | 95 |
| 2 | Propionic Acid | 4-Methoxyaniline | TiCl₄ (stoichiometric) | Pyridine | 85 | 2 | 92 |
| 3 | Acetic Acid | 4-Propylaniline (B1194406) | TiF₄ (10 mol%) | Toluene | 110 | 24 | High (qualitative) |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free approach to amide bond formation. Various organocatalysts, including those based on boric acid and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to facilitate the direct condensation of carboxylic acids and amines. ucl.ac.uk These catalysts often operate through mechanisms involving the activation of the carboxylic acid via hydrogen bonding or the formation of reactive intermediates. While highly effective for many substrates, the application of organocatalysis to the synthesis of simple N-arylacetamides from less nucleophilic anilines can be challenging.
Enzyme-mimetic systems, or nanozymes, represent a frontier in catalysis, bridging the gap between homogeneous and heterogeneous catalysis and biological catalysts. nih.govnih.govsemanticscholar.org These nanomaterials exhibit enzyme-like activities and can offer high stability, reusability, and catalytic efficiency under mild conditions. While the application of nanozymes to the specific synthesis of this compound is not yet widely reported, the potential for these systems to catalyze amide bond formation is an area of active investigation. The development of nanozymes that can mimic the function of amidases or proteases could provide novel and highly efficient routes to N-arylacetamides. nih.gov
Environmentally Conscious Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing energy consumption, minimizing waste, and avoiding hazardous reagents and solvents.
Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for accelerating reaction rates and improving yields. wikipedia.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity. wikipedia.orgrsc.org
Ultrasound irradiation has been successfully employed for the synthesis of various acetamide derivatives, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com This technique can be applied to the N-acylation of amines and sulfonamides, sometimes even in the absence of a solvent or catalyst, further enhancing its green credentials. researchgate.net The use of ultrasound for the direct acetylation of 4-propylaniline with acetic anhydride (B1165640) or acetyl chloride represents a promising and environmentally friendly approach to the synthesis of this compound.
Table 3: Ultrasound-Assisted Synthesis of N-Arylacetamide Analogues (Data is representative of the general methodology and may not be specific to this compound)
| Entry | Amine | Acylating Agent | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Aniline | Acetic Anhydride | None | None | 10 | 92 |
| 2 | 4-Chloroaniline | Acetyl Chloride | None | Acetonitrile | 15 | 95 |
| 3 | 4-Methylaniline | Acetic Anhydride | None | None | 8 | 94 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijarse.com This is attributed to the efficient and uniform heating of the reaction mixture through the interaction of microwaves with polar molecules. mdma.ch In the context of N-arylacetamide synthesis, microwave irradiation can significantly enhance the rate of amidation reactions. researchgate.net
For the synthesis of this compound, a mixture of 4-propylaniline and an acetylating agent such as acetic anhydride or acetyl chloride can be subjected to microwave irradiation, often in the presence of a catalyst or a solid support. The rapid heating under microwave conditions can drive the reaction to completion in a matter of minutes, whereas conventional methods might require several hours. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylacetamides
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Yield | Moderate to High | Often Higher |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Minimized |
This table provides a generalized comparison based on typical findings in microwave-assisted organic synthesis.
Solvent-Free or Green Solvent-Based Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free or green solvent-based synthetic routes for N-arylacetamides. ijcps.org Traditional organic solvents are often volatile, toxic, and pose environmental risks. nih.gov
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions for the synthesis of this compound can be achieved by grinding the reactants (4-propylaniline and a solid acetylating agent) together, sometimes with a solid catalyst. nih.govmdpi.com This method minimizes waste and simplifies the purification process. Microwave irradiation can also be effectively combined with solvent-free conditions to further enhance reaction rates and yields. researchgate.net
Green Solvents:
The use of environmentally benign solvents such as water, ionic liquids, or bio-derived solvents like glycerol (B35011) is another key aspect of green synthesis. researchgate.netrsc.org For instance, the synthesis of N-arylacetamides has been reported in aqueous media, which is a significant improvement over volatile organic solvents. arabjchem.org The development of catalytic systems that are effective in these green solvents is an active area of research. rsc.org
Table 2: Examples of Green Solvents for Organic Synthesis
| Green Solvent | Key Properties |
| Water | Non-toxic, non-flammable, readily available |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties |
| Glycerol | Biodegradable, non-toxic, high boiling point |
| Dimethyl Carbonate | Biodegradable, low toxicity |
This table highlights some common green solvents and their advantageous properties.
Functionalization and Derivatization Strategies for the Aryl Ring and Propyl Chain
The ability to selectively introduce functional groups onto the this compound scaffold is crucial for modulating its chemical and biological properties.
Directed Ortho-Metalation and C-H Activation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The acetamido group in this compound can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.
Transition metal-catalyzed C-H activation is another sophisticated approach for the direct functionalization of C-H bonds. rsc.orgrsc.org Catalysts based on palladium, rhodium, or ruthenium can selectively activate the C-H bonds ortho to the acetamido group, enabling the introduction of various functional groups such as alkyl, aryl, or olefinic moieties. nih.gov
Table 3: Examples of Electrophiles for Quenching Ortho-Lithiated N-Arylacetamides
| Electrophile | Introduced Functional Group |
| Iodine (I₂) | Iodo |
| Dimethylformamide (DMF) | Formyl (-CHO) |
| Carbon dioxide (CO₂) | Carboxyl (-COOH) |
| Alkyl halides (R-X) | Alkyl (-R) |
This table illustrates the versatility of the directed ortho-metalation strategy.
Selective Substitution Reactions on the Phenyl Moiety
Beyond ortho-functionalization, other positions on the phenyl ring of this compound can be selectively modified using established electrophilic aromatic substitution reactions. The acetamido group is an activating, ortho-, para-directing group. Given that the para position is occupied by the propyl group, electrophilic substitution will primarily occur at the positions ortho to the acetamido group. However, the steric hindrance from the propyl group might influence the regioselectivity.
For instance, fluorination of N-arylacetamides can be achieved using electrophilic fluorinating agents, with a general preference for substitution at the ortho position. researchgate.net Similarly, other electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce further diversity to the aromatic ring, although controlling the regioselectivity can be challenging.
Modifications of the N-Alkyl/Aryl Substituent and Acyl Group
The structure of this compound can be further diversified by modifying the N-aryl substituent and the acyl group.
N-Aryl Substituent Modification:
While the core of this article focuses on the 4-propylphenyl moiety, it's important to note that the synthetic methodologies described are often applicable to a wide range of N-arylacetamides with different substituents on the aromatic ring. nih.gov The electronic and steric properties of these substituents can influence the reactivity and biological activity of the resulting compounds. nih.gov
Acyl Group Modification:
The acetyl group can be replaced with other acyl groups through N-acylation of 4-propylaniline with different acylating agents (e.g., propionyl chloride, benzoyl chloride). This allows for the synthesis of a diverse library of N-(4-propylphenyl)amides.
Multicomponent Reactions and One-Pot Synthetic Sequences for N-Arylacetamides
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.commdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.gov
While a direct multicomponent synthesis of this compound from simple precursors is not a classical MCR, the principles of MCRs can be applied to generate more complex N-arylacetamide analogues. For instance, the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for the synthesis of α-acetamido carboxamides. mdpi.com
One-Pot Synthesis:
One-pot synthetic sequences, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer similar benefits to MCRs in terms of efficiency and sustainability. benthamdirect.comresearchgate.netingentaconnect.comresearchgate.net For the synthesis of functionalized N-arylacetamides, a one-pot approach could involve an initial C-H activation/functionalization of an aniline derivative followed by in-situ N-acetylation. nih.gov
Table 4: Key Features of Multicomponent and One-Pot Reactions
| Feature | Description |
| Atom Economy | High, as most atoms of the reactants are incorporated into the final product. |
| Step Economy | Reduces the number of synthetic steps, saving time and resources. |
| Convergence | Multiple fragments are combined in a single step. |
| Reduced Waste | Minimizes the need for purification of intermediates. |
This table summarizes the main advantages of these advanced synthetic strategies.
Chemo- and Regioselective Synthesis of N-Arylacetamide Scaffolds
The synthesis of N-arylacetamides, including this compound and its analogues, requires precise control over chemical reactions to ensure that functional groups are introduced at the correct positions (regioselectivity) and that only the desired functional groups react (chemoselectivity). The development of advanced synthetic methodologies has been crucial in overcoming the challenges associated with selectivity, enabling the efficient construction of these important molecular scaffolds. Modern techniques, particularly in catalytic amidation and transition metal-catalyzed C-H activation, have provided powerful tools for chemists to synthesize complex N-arylacetamide structures with high precision, minimizing waste and improving reaction efficiency. catalyticamidation.inforesearchgate.net
Catalytic Direct Amidation
The formation of the amide bond is the defining step in the synthesis of N-arylacetamides. Traditional methods often rely on the use of stoichiometric activating agents, such as carbodiimides or the conversion of carboxylic acids to highly reactive acid chlorides. catalyticamidation.info These approaches, while effective, generate significant amounts of waste. catalyticamidation.info Modern research has focused on the development of catalytic direct amidation methods, where a carboxylic acid and an amine react directly in the presence of a catalyst, with water as the only byproduct. catalyticamidation.infomdpi.com
Arylboronic acids have emerged as particularly effective catalysts for this transformation. nih.gov The reaction mechanism is believed to involve the formation of a thermodynamically unfavorable but kinetically facile acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst. nih.gov The continuous removal of water is essential to drive the reaction towards the amide product. nih.gov Studies have shown that the catalytic activity is influenced by the substituents on the arylboronic acid, with ortho-substituted catalysts like ortho-iodophenylboronic acid demonstrating high efficacy due to a combination of steric effects and orbital interactions. nih.gov
Below is a summary of various catalytic systems employed for direct amidation:
| Catalyst System | Substrates | Conditions | Key Features |
| Arylboronic Acids | Carboxylic acids, Amines | Ambient to moderate temperatures, requires water removal (e.g., molecular sieves) | High functional group tolerance; catalyst activity depends on aryl substituents. nih.govorganic-chemistry.org |
| Ruthenium Complexes | Alcohols, Amines | Moderate temperatures | Dehydrogenative coupling releases H2 as the only byproduct; offers a green alternative. sigmaaldrich.com |
| Borane-Ammonia Complex | Carboxylic acids, Amines | Equimolar reactants | Efficient, high functional group tolerance, allows for chromatography-free purification. organic-chemistry.org |
Regioselective C-H Functionalization
Beyond the formation of the amide bond itself, the regioselective functionalization of the aromatic ring is critical for creating diverse N-arylacetamide analogues. Transition metal-catalyzed C-H activation has become a cornerstone strategy for directly converting inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org This approach allows for modifications to the aryl scaffold that are often difficult to achieve using traditional electrophilic aromatic substitution reactions, which are governed by the inherent electronic properties of the directing groups. nih.gov
The amide functionality in an N-arylacetamide can itself serve as a directing group to guide catalysts to specific C-H bonds, typically at the ortho position. However, significant progress has been made in developing systems that can target the more remote meta and para positions.
Ortho-Functionalization: Chelation-assisted C-H activation is a common strategy for achieving ortho-selectivity. The amide oxygen can coordinate to a metal center (e.g., Ruthenium, Palladium), positioning the catalyst to activate a nearby C-H bond. rsc.org This has been successfully applied to the C-H arylation of benzamides. rsc.org
Meta-Functionalization: Directing functionalization to the meta position of anilines or related scaffolds is a significant challenge because of the strong electronic preference for ortho and para substitution. nih.gov A breakthrough in this area involves the use of a transient directing group in combination with a palladium-norbornene catalytic system. nih.gov This strategy has enabled the meta-C–H arylation of anilines with a broad scope of substrates. nih.gov A versatile 3-acetylamino-2-hydroxypyridine ligand has been identified as crucial for promoting this transformation. nih.gov
Para-Functionalization: While the para position is often electronically favored in electrophilic substitutions on activated rings, achieving high selectivity via C-H activation requires specific catalytic systems. An example includes a method for the para-selective thiocyanation of anilines. researchgate.net
The table below highlights methodologies for the regioselective C-H functionalization of aniline and benzamide (B126) derivatives, which serve as foundational scaffolds for N-arylacetamides.
| Position | Reaction Type | Catalyst/System | Directing Group/Strategy | Substrate Scope |
| ortho | Arylation | [RuCl3(H2O)n] | Amide group | Benzamides |
| meta | Arylation | Pd(OAc)2 / Norbornene | Removable directing group | Anilines, Phenols |
| ortho | Alkenylation | Magnesium-based catalyst | Amine group | Anilines |
| para | Thiocyanation | Not specified | Electronic preference | Anilines |
Chemo- and Regioselective Transformations on the N-Arylacetamide Scaffold
Classic synthetic routes can also provide excellent examples of chemo- and regioselectivity. For instance, the nitration of N-phenylacetamide to produce N-(4-nitrophenyl)acetamide proceeds with high regioselectivity, yielding predominantly the para-substituted product. jcbsc.orgresearchgate.net This selectivity is governed by the electronic-donating and sterically hindering nature of the acetamido group. Subsequently, the chemoselective reduction of the nitro group to an amine to form N-(4-aminophenyl)acetamide can be achieved using reagents like iron or zinc in an acidic medium, leaving the amide bond intact. researchgate.net Furthermore, modern catalytic systems have been developed for other transformations, such as the regioselective C-H azidation of anilines using copper sulfate, which introduces an azide (B81097) group onto the aromatic ring. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-phenylacetamide |
| N-(4-nitrophenyl)acetamide |
| N-(4-aminophenyl)acetamide |
| Acetic Acid |
| 4-propylaniline |
| ortho-iodophenylboronic acid |
| 3-acetylamino-2-hydroxypyridine |
| Norbornene |
| Palladium(II) acetate (B1210297) |
| Copper(II) sulfate |
Elucidation of Reaction Mechanisms and Kinetics in N Arylacetamide Transformations
Mechanistic Pathways of Amide Bond Formation and Cleavage
The stability and reactivity of the amide bond are central to the chemistry of N1-(4-propylphenyl)acetamide. Its formation and cleavage are governed by well-established, yet nuanced, mechanistic pathways.
The formation of this compound typically proceeds via a nucleophilic acyl substitution reaction. This class of reactions involves the substitution of a leaving group on an acyl compound with a nucleophile. libretexts.org The general mechanism occurs in two principal stages: nucleophilic addition to the carbonyl carbon, followed by the elimination of the leaving group. vanderbilt.edumasterorganicchemistry.com
The reaction begins with the nucleophilic attack of the amine, 4-propylaniline (B1194406), on the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate. vanderbilt.edu This intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of the leaving group (e.g., a chloride ion or an acetate (B1210297) ion). A final deprotonation step, often by another molecule of the amine or a weak base, yields the stable N-arylacetamide product.
The cleavage of the amide bond in anilides like this compound is typically achieved through hydrolysis under either acidic or basic conditions. While amides are the least reactive of the carboxylic acid derivatives due to resonance stabilization, hydrolysis can be forced with heat and strong acid or base. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism involves several equilibrium steps. study.com
Protonation: The carbonyl oxygen of the amide is protonated by an acid (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. byjus.comkhanacademy.org
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. study.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a crucial step as it converts the amino group into a better leaving group (an amine, which will be protonated).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (4-propylaniline) as the leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the acid catalyst. study.com
Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the mechanism is initiated by a strong nucleophile, the hydroxide (B78521) ion (OH⁻). youtube.com
Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen. chemistrysteps.comyoutube.com
Elimination: This step is generally unfavorable because the amide ion (RNH⁻) is a very poor leaving group and a stronger base than the incoming hydroxide. chemistrysteps.com However, the reaction can be driven forward by using high temperatures and a high concentration of the base. acs.orgacs.org The tetrahedral intermediate collapses, expelling the 4-propylphenylamide anion.
Protonation: A final acidic workup step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Table 1: Comparison of Acid- and Base-Catalyzed Anilide Hydrolysis
| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed (Saponification) Mechanism |
| Catalyst/Reagent | Catalytic amount of strong acid (H₃O⁺) | Stoichiometric amount of strong base (OH⁻) |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by OH⁻ on the carbonyl carbon |
| Nucleophile | Water (a weak nucleophile) | Hydroxide ion (a strong nucleophile) |
| Leaving Group | R-NH₃⁺ (a good leaving group) | R-NH⁻ (a very poor leaving group) |
| Key Driving Force | Activation of the carbonyl group by protonation | Irreversible deprotonation of the carboxylic acid |
| Final Products | Carboxylic acid and an ammonium (B1175870) salt | Carboxylate salt and a neutral amine |
Advanced Mechanistic Investigations of Carbon-Hydrogen Bond Activation
The acetamide (B32628) group in N-arylacetamides is a powerful directing group in transition metal-catalyzed reactions, enabling the selective functionalization of otherwise inert C-H bonds on the aromatic ring.
Palladium catalysis has emerged as a premier tool for C-H bond functionalization. nih.gov In the context of this compound, the amide group directs the catalyst to activate the C-H bonds at the ortho positions (adjacent to the amide-substituted carbon). The reaction generally proceeds through a cyclometalated intermediate. nih.gov
A common mechanistic proposal is the concerted metalation-deprotonation (CMD) pathway. youtube.com
Coordination: The amide's oxygen atom coordinates to a Pd(II) center.
C-H Activation: This coordination positions the palladium catalyst in proximity to the ortho C-H bond. The C-H bond is then cleaved through a concerted process involving the palladium center and a base (often a carboxylate ligand like acetate), forming a five-membered palladacycle intermediate. This is often the rate-determining step.
Functionalization: The resulting palladacycle can then react in several ways, depending on the desired transformation. This can involve oxidative addition of a coupling partner, reductive elimination, or other steps to form the final product and regenerate a Pd(II) species. nih.gov
Oxidative coupling involves the C-H activation of two different molecules, followed by their combination with the aid of a metallic catalyst and an oxidant. acs.org For an anilide like this compound, this can involve coupling with olefins (a Heck-type reaction) or other arenes.
A representative mechanism for oxidative arylation involves the following steps: capes.gov.brresearchsolutions.com
Directed C-H Palladation: As described above, the anilide undergoes ortho-palladation to form a palladacycle intermediate.
Reaction with Coupling Partner: The palladacycle reacts with the coupling partner (e.g., an acrylate (B77674) or another arene). This can occur through various pathways, including insertion or transmetalation.
Reductive Elimination: The two organic fragments (the anilide and the newly added partner) couple and are released from the palladium center via reductive elimination. This step typically reduces Pd(II) to Pd(0).
Catalyst Re-oxidation: An oxidant (e.g., benzoquinone, Ag⁺, or Cu(II)) is required to re-oxidize the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. acs.org
The precise mechanism, particularly the C-H activation step, can be influenced by the reaction conditions, the nature of the oxidant, and the ligands on the palladium catalyst. acs.orgnih.gov
Table 2: Key Intermediates in Palladium-Catalyzed C-H Functionalization
| Intermediate | Structure Description | Role in Catalytic Cycle |
| Pre-catalyst Complex | A Pd(II) salt, such as Pd(OAc)₂. | The source of the active catalyst. |
| Coordinated Complex | The amide oxygen of the anilide coordinates to the Pd(II) center. | Positions the catalyst for C-H activation. |
| Palladacycle | A five-membered ring containing Pd, C, C, N, and C=O, formed via C-H activation. | The key C-H activated intermediate. |
| Pd(IV) Intermediate | Formed after oxidative addition of a coupling partner to the palladacycle. | A potential intermediate in some pathways leading to reductive elimination. |
| Pd(0) Species | Formed after reductive elimination of the final product. | Must be re-oxidized to Pd(II) to continue the cycle. |
Intramolecular Cyclization and Rearrangement Mechanisms of Anilide Precursors
Anilide structures and their precursors can be involved in a variety of intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals like gold or palladium. These reactions are powerful methods for synthesizing complex heterocyclic frameworks.
For instance, precursors to anilides, such as O-propargyl β-enaminones, can undergo gold-catalyzed intramolecular rearrangement and cyclization sequences. nih.gov While not a direct reaction of this compound itself, these mechanisms illustrate the reactivity patterns available to related structures. A plausible gold-catalyzed cyclization mechanism might involve:
Alkyne Activation: A cationic gold(I) catalyst coordinates to the alkyne moiety of the precursor, activating it toward nucleophilic attack.
Intramolecular Attack: A nucleophilic portion of the molecule (such as the enamine nitrogen or a nearby aromatic ring) attacks the activated alkyne.
Rearrangement/Cyclization: This initial attack can trigger a cascade of events, including rearrangements and further cyclization steps, ultimately leading to a stable polycyclic product. nih.gov
Similarly, aniline-promoted cascade reactions can occur where an aniline (B41778) derivative acts as an internal catalyst to facilitate cyclization through the in-situ formation of intermediates like N,O-acetals, which then undergo further transformations. researchgate.net These examples highlight the potential for the anilide framework to participate in or be formed from complex intramolecular transformations that build molecular complexity efficiently.
N-Deprotonation–O-SNAr Cyclization Processes
A significant transformation of N-arylacetamides involves intramolecular cyclization reactions. One such pathway is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization. This process is particularly relevant for N-arylacetamides that possess a suitable leaving group, such as a halogen, on the aromatic ring, typically ortho to the acetamido group.
The mechanism commences with the deprotonation of the amide nitrogen by a base. This step is facilitated by the acidity of the N-H bond, which, for acetanilides, has a pKa of approximately 21.5. The resulting delocalized amide anion can then act as an intramolecular nucleophile. In this anionic form, the oxygen atom of the former carbonyl group bears a partial negative charge and can attack the aromatic carbon bearing the leaving group. This intramolecular attack proceeds via a 5-exo-trig cyclization, leading to the formation of a five-membered ring.
This type of reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic aromatic substitution. The reaction conditions, including the choice of base and solvent, are also critical. For instance, the use of potassium carbonate in anhydrous dimethylformamide (DMF) has been shown to be effective for promoting such cyclizations in related systems.
Table 1: Effect of Activating Group on Cyclization Temperature of N-(2-fluoro-5-substituted-phenyl)acetamides
| Activating Group (at C5) | Reaction Temperature (°C) | Reaction Time (h) |
|---|---|---|
| Nitro (-NO₂) | 90 | 4-6 |
| Cyano (-CN) | 115 | 4-6 |
| Methoxycarbonyl (-COOCH₃) | 120 | 4-6 |
| Trifluoromethyl (-CF₃) | 130 | 4-6 |
Thermally or Catalytically Induced Rearrangements
N-arylacetamides can undergo a variety of rearrangement reactions, which can be induced either thermally or by the presence of a catalyst, typically an acid. These rearrangements often involve the migration of a group from the nitrogen atom to the aromatic ring.
One of the most well-known rearrangements in this class of compounds is the Orton rearrangement , which involves the acid-catalyzed migration of a halogen atom from the N-haloamide to the aromatic ring. While this compound itself does not have a halogen on the nitrogen, its N-halo derivatives could potentially undergo this intermolecular reaction. The mechanism is thought to involve the formation of a free halogen, which then participates in an electrophilic aromatic substitution on the aniline ring.
Another important rearrangement is the Fries rearrangement , which is typically observed for phenolic esters but can also be considered for the N-acyl analogues. The photo-Fries rearrangement, in particular, involves the homolytic cleavage of the C-N bond of the amide upon photochemical excitation. This generates a radical pair that can then recombine to form ortho- and para-aminoacetophenones. The regioselectivity of this reaction can be influenced by the reaction medium, such as the use of surfactant micelles.
The Chapman rearrangement is a thermal rearrangement of aryl N-arylbenzimidates to N-aroyldiphenylamines. While not a direct rearrangement of N-arylacetamides, it is a related transformation within the broader class of N-aryl amides and their derivatives. This intramolecular reaction involves a 1,3-shift of an aryl group from an oxygen to a nitrogen atom.
For this compound specifically, the presence of the propyl group on the phenyl ring can influence the regioselectivity of these rearrangements. The alkyl group is an ortho-, para-director for electrophilic aromatic substitution, which would favor the formation of products where the migrating group adds to the positions ortho to the propyl group or ortho to the acetamido group (para to the propyl group).
Kinetic Studies of N-Arylacetamide Synthesis and Reactive Intermediates
The synthesis of N-arylacetamides, including this compound, is most commonly achieved through the acylation of the corresponding aniline (4-propylaniline in this case) with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. Kinetic studies of these reactions reveal that they typically follow second-order kinetics, being first order in both the aniline and the acylating agent.
The rate of reaction is influenced by several factors, including the nucleophilicity of the aniline, the electrophilicity of the acylating agent, and the reaction conditions (solvent, temperature, and presence of catalysts). The propyl group at the para position of the aniline ring in the precursor to this compound is an electron-donating group, which increases the electron density on the nitrogen atom and thus enhances its nucleophilicity, leading to a faster reaction rate compared to aniline itself.
Reactive intermediates play a crucial role in the transformations of N-arylacetamides. In the context of the rearrangements discussed previously, several types of reactive intermediates can be postulated. For instance, the Orton rearrangement is believed to proceed through the formation of an N-protonated N-haloamide, which then releases a halogen cation or molecular halogen that acts as the electrophile.
In photochemical rearrangements like the photo-Fries reaction, the key intermediates are radical pairs formed by the homolytic cleavage of the N-acyl bond. The behavior of these radical pairs, including their lifetime and their tendency to recombine within the solvent cage versus escaping into the bulk solvent, dictates the product distribution.
In some reactions, the formation of nitrenium ions (the nitrogen analogues of carbenes) has been proposed. These are highly reactive, electron-deficient species that can undergo a variety of reactions, including insertion and addition reactions. While the direct involvement of nitrenium ions in the common rearrangements of N-arylacetamides is not always the primary pathway, they represent a potential reactive intermediate under certain conditions, particularly in oxidation reactions.
The study of these reactive intermediates often requires specialized techniques, such as flash photolysis for detecting short-lived radical species or computational modeling to map out reaction pathways and transition states. While specific kinetic data and detailed studies of reactive intermediates for this compound are not extensively documented in the literature, the principles derived from the study of other N-arylacetamides provide a solid framework for understanding its chemical behavior.
Advanced Spectroscopic Characterization and Structural Analysis of N1 4 Propylphenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N1-(4-propylphenyl)acetamide in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure.
The ¹H NMR spectrum is expected to show distinct signals for the propyl group, the aromatic protons, the amide proton, and the acetyl methyl group. The propyl group will exhibit a triplet for the terminal methyl protons (CH₃), a sextet for the adjacent methylene (B1212753) protons (-CH₂-), and another triplet for the methylene protons attached to the aromatic ring (Ar-CH₂-). The aromatic region will display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. The acetyl methyl group will appear as a sharp singlet, and the amide N-H proton will be a broad singlet.
The ¹³C NMR spectrum will show signals for each unique carbon atom. The propyl group carbons, the four distinct aromatic carbons (two substituted and two unsubstituted), the carbonyl carbon (C=O), and the acetyl methyl carbon will all be observable at their characteristic chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Propyl CH₃ | ~0.9 | Triplet (t) | ~7.4 |
| Propyl -CH₂- | ~1.6 | Sextet (sxt) | ~7.4 |
| Propyl Ar-CH₂- | ~2.5 | Triplet (t) | ~7.6 |
| Acetyl CH₃ | ~2.1 | Singlet (s) | N/A |
| Aromatic H (meta to NHAc) | ~7.1 | Doublet (d) | ~8.5 |
| Aromatic H (ortho to NHAc) | ~7.4 | Doublet (d) | ~8.5 |
| Amide NH | ~7.5-8.0 | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Propyl CH₃ | ~13.9 |
| Propyl -CH₂- | ~24.5 |
| Acetyl CH₃ | ~24.6 |
| Propyl Ar-CH₂- | ~37.2 |
| Aromatic CH (meta to NHAc) | ~120.5 |
| Aromatic CH (ortho to NHAc) | ~129.4 |
| Aromatic C (C-NHAc) | ~135.8 |
| Aromatic C (C-propyl) | ~138.2 |
| Carbonyl C=O | ~168.5 |
To unambiguously confirm the assignments predicted above and establish the precise connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show:
A strong correlation between the methyl and adjacent methylene protons of the propyl group.
Correlation between both methylene protons of the propyl group.
Correlation between the benzylic methylene protons and the adjacent methylene protons of the propyl group.
A cross-peak between the ortho and meta aromatic protons, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal (from the propyl chain, aromatic ring, and acetyl group) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
Correlation from the benzylic protons (Ar-CH₂-) of the propyl group to the quaternary aromatic carbon (C-propyl) and the ortho aromatic carbons.
Correlations from the aromatic protons to their neighboring carbons.
A critical correlation from the amide (NH) proton and the acetyl (CH₃) protons to the carbonyl carbon (C=O).
Correlation from the amide (NH) proton to the ipso-carbon of the aromatic ring (C-NHAc).
Together, these 2D techniques provide irrefutable evidence for the structure of this compound, leaving no ambiguity in the atomic arrangement. nih.govnih.gov
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics in the crystalline state. researchgate.net For a molecule like this compound, which possesses a hydrogen bond donor (N-H) and acceptor (C=O), intermolecular hydrogen bonding is expected to play a significant role in its crystal packing.
Identify Polymorphs: Different crystalline forms (polymorphs) would give rise to distinct ¹³C ssNMR spectra due to differences in molecular conformation and packing.
Probe Hydrogen Bonding: The chemical shifts of the carbons and nitrogens involved in the amide linkage are sensitive to the strength and geometry of intermolecular N-H···O=C hydrogen bonds.
Determine Conformation: ssNMR can provide information on the torsion angles between the phenyl ring and the acetamide (B32628) group in the solid state.
Such studies would complement X-ray diffraction data by providing detailed information on the local electronic environment within the crystal lattice. researchgate.net
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and characterizing its molecular bonds.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. The expected characteristic IR absorption bands for this compound are detailed below, based on spectra of related compounds like acetanilide (B955) and N-propylacetamide. nist.govnist.gov
Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretching | Amide |
| 3100-3000 | C-H stretching | Aromatic |
| 2960-2850 | C-H stretching (asymmetric & symmetric) | Propyl group (CH₃, CH₂) |
| ~1665 | C=O stretching (Amide I band) | Amide |
| ~1540 | N-H bending (Amide II band) | Amide |
| ~1600, ~1500 | C=C stretching | Aromatic Ring |
| ~830 | C-H out-of-plane bending | 1,4-disubstituted Aromatic |
Raman spectroscopy is a complementary technique to IR that involves inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are typically strong in the Raman spectrum. While an experimental Raman spectrum for this compound is not documented in public databases, key expected signals can be inferred from molecules like acetamide and other N-arylacetamides. chemicalbook.comspectrabase.com
The Raman spectrum would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-disubstituted benzene ring, typically a very strong band around 800-850 cm⁻¹, would be prominent.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be clearly visible in the 2800-3100 cm⁻¹ region.
Skeletal Vibrations: The carbon backbone of the propyl group and its attachment to the ring would produce characteristic signals in the fingerprint region (<1500 cm⁻¹).
Amide Group Vibrations: The Amide I band (primarily C=O stretch) is also Raman active and would appear in a similar region to the IR spectrum.
The combination of IR and Raman spectroscopy provides a complete picture of the vibrational modes of the molecule, confirming the presence of all key functional groups and structural motifs.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound, the calculated monoisotopic mass, based on its molecular formula C₁₁H₁₅NO, is 177.115364 Da. guidechem.com Experimental HRMS would be expected to confirm this value with high accuracy, typically within a few parts per million (ppm), unequivocally verifying the compound's elemental formula.
While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry for related structures. The molecule contains a propyl-substituted benzene ring and an acetamide group, providing several pathways for fragmentation upon ionization.
Key predicted fragmentation pathways include:
Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is cleavage at the benzylic position (the C-C bond between the first and second carbon of the propyl chain). This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized benzylic cation at m/z 148. This is often the base peak in the mass spectra of n-propylbenzene derivatives.
McLafferty Rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain involves a γ-hydrogen transfer to the carbonyl oxygen, followed by the elimination of a neutral alkene. For the propyl group on the benzene ring, this is not a typical pathway.
Amide Bond Cleavage: Cleavage of the N-C bond (of the carbonyl group) can occur, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, a common fragment for acetamides. Alternatively, cleavage can result in a 4-propylanilinium radical cation at m/z 134.
Loss of Ketene (B1206846): A rearrangement followed by the elimination of a neutral ketene molecule (H₂C=C=O) from the molecular ion is another possible pathway for N-arylacetamides, which would produce a fragment at m/z 135.
These predicted fragmentation patterns provide a roadmap for the structural elucidation of this compound and related compounds using mass spectrometry.
| Predicted m/z | Ion Formula | Identity | Fragmentation Pathway |
|---|---|---|---|
| 177.1154 | [C₁₁H₁₅NO]⁺• | Molecular Ion (M⁺•) | - |
| 148.0757 | [C₉H₁₀N]⁺ | [M - C₂H₅]⁺ | Benzylic Cleavage |
| 135.1043 | [C₉H₁₃N]⁺• | [M - C₂H₂O]⁺• | Loss of Ketene |
| 43.0184 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Amide Bond Cleavage |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Despite the utility of X-ray crystallography in providing definitive three-dimensional molecular structures, a search of publicly available crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, detailed experimental information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is not available at this time. While crystallographic data exists for its isomer, N-(4-isopropylphenyl)acetamide, this information cannot be extrapolated to this compound due to potential differences in molecular packing and conformation arising from the different alkyl substituent.
Without experimental structural data from techniques like X-ray crystallography or solution-state NMR, the specific tautomeric forms and conformational preferences of this compound in the solid state cannot be definitively elucidated. The molecule could potentially exist in amide-imidol tautomeric forms, although the amide form is overwhelmingly favored for simple acetanilides. The conformation would be determined by the torsion angles between the phenyl ring and the acetamide group, as well as the orientation of the n-propyl chain, none of which can be confirmed without experimental results.
Advanced Electron Microscopy and Spectroscopy Techniques (e.g., Electron Energy-Loss Spectroscopy for Local Chemistry)
A review of scientific literature indicates that advanced electron microscopy techniques, such as Electron Energy-Loss Spectroscopy (EELS), have not been specifically applied to the study of this compound. Such techniques are powerful for probing the local chemical environment and elemental composition at very high spatial resolution but are more commonly employed in materials science and nanotechnology rather than for the characterization of small organic molecules of this type.
Electronic Spin Resonance (ESR) Spectroscopy for Radical Intermediates
There are no available studies in the searched literature that utilize Electronic Spin Resonance (ESR) spectroscopy for the detection or characterization of radical intermediates of this compound. ESR is a technique specific to species with unpaired electrons and would only be applicable if the compound were to form a stable radical cation, anion, or be involved in a reaction mechanism proceeding through radical intermediates. No such studies have been reported.
Computational Chemistry and Theoretical Modeling of N1 4 Propylphenyl Acetamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the properties of molecular systems. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying molecules of the size of N1-(4-propylphenyl)acetamide. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov
A fundamental aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the acetamide (B32628) group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack. A representative analysis of frontier molecular orbitals for a related N-phenylacetamide derivative is presented in Table 1.
Table 1: Illustrative Frontier Orbital Energies for a Substituted N-phenylacetamide System This table presents representative data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Geometry optimization is a computational procedure used to find the minimum energy structure of a molecule. nih.gov For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-N bond of the amide and the C-C bonds of the propyl group), multiple energy minima corresponding to different conformers may exist. A thorough conformational analysis is necessary to identify the most stable conformer and to understand the molecule's flexibility.
The optimization process would reveal the planarity of the amide group, which typically adopts a trans conformation. nih.gov The dihedral angle between the phenyl ring and the amide plane is a key structural parameter that influences the degree of conjugation and, consequently, the electronic properties of the molecule. The orientation of the propyl group relative to the phenyl ring would also be determined. Table 2 provides an example of key optimized geometrical parameters that would be obtained for this compound.
Table 2: Representative Optimized Geometrical Parameters for this compound This table contains hypothetical, yet chemically reasonable, data for illustrative purposes.
| Parameter | Value |
| C=O Bond Length | 1.23 Å |
| C-N (amide) Bond Length | 1.35 Å |
| Phenyl-N Bond Length | 1.42 Å |
| Dihedral Angle (Phenyl-N-C=O) | 30° |
DFT calculations can predict various spectroscopic parameters with a high degree of accuracy. The calculated nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for interpreting experimental spectra and for assigning signals to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra.
The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as the N-H and C=O stretching frequencies of the amide group, and the characteristic vibrations of the substituted phenyl ring. A comparison of the calculated and experimental spectra can provide a detailed confirmation of the molecular structure.
Computational methods can be employed to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways and the characterization of transition state structures. For instance, the mechanism of amide hydrolysis or other reactions at the phenyl ring could be investigated.
By locating the transition state and calculating its energy, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. This type of analysis is crucial for understanding the reactivity and potential transformations of the molecule.
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the supramolecular structure and properties of molecules in the condensed phase. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of intermolecular hydrogen bonds in the solid state. nih.gov
Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions, providing a detailed picture of the crystal packing. nih.govnih.gov This analysis helps in understanding how molecules interact with each other and how these interactions influence the physical properties of the material.
Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Phenomena
While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a condensed phase (e.g., in a solvent or in the solid state).
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena. For this compound, MD simulations could be used to study its conformational dynamics in solution, its diffusion behavior, and its interactions with solvent molecules. In the context of materials science, MD simulations can provide insights into the mechanical and thermal properties of the solid state. For example, studies on related N-phenylacetamide derivatives have used MD simulations to understand their performance as corrosion inhibitors by modeling their adsorption on metal surfaces. researchgate.net
Conformational Dynamics of N-Arylacetamides
The conformational landscape of N-arylacetamides, including this compound, is dictated by the rotational freedom around key single bonds, primarily the amide C-N bond and the N-C(aryl) bond. The planarity of the amide group is a critical feature, but rotation around the bond connecting the nitrogen to the phenyl ring allows the molecule to adopt various conformations. These dynamics are crucial as they influence the molecule's physical properties and its ability to interact with other molecules.
Computational methods such as molecular dynamics (MD) simulations are employed to explore the conformational space of these molecules. nih.govmdpi.com These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and identifying low-energy, stable conformations. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key parameter in these studies. For instance, in the crystal structure of a related compound, N-[4-(propylsulfamoyl)phenyl]acetamide, the dihedral angle between the benzene (B151609) ring and its methylamide substituent is found to be 5.8(1)°. nih.gov This provides a snapshot of a specific low-energy conformation in the solid state.
Factors influencing the conformational preferences include:
Steric Hindrance : The propyl group on the phenyl ring can sterically interact with the acetamide group, influencing the preferred rotational angle.
Electronic Effects : Resonance between the nitrogen lone pair and the phenyl ring can favor planarity, while electrostatic interactions can favor twisted conformations.
Solvent Effects : The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing different conformers.
Understanding these dynamics is fundamental for predicting how the molecule will behave in different environments, from solution to biological systems. nih.gov
Self-Assembly Processes in Supramolecular Systems
N-arylacetamides possess functional groups capable of forming non-covalent interactions, which are the driving forces for self-assembly into larger, ordered supramolecular structures. researchgate.net The primary interactions involved are hydrogen bonds and π-π stacking.
Hydrogen Bonding : The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are highly directional and are key to forming predictable patterns.
π-π Stacking : The aromatic phenyl ring can interact with other phenyl rings through π-π stacking, contributing to the stability of the assembly.
A pertinent example can be found in the study of N-(4-Hydroxyphenethyl)acetamide, a structurally similar molecule. researchgate.net In its crystal structure, intermolecular N—H⋯O and O—H⋯O hydrogen bonds lead to the formation of distinct tetramers. These tetramers then further organize into larger corrugated sheets, demonstrating a hierarchical self-assembly process driven by specific, directional hydrogen bonds. researchgate.net This illustrates how the molecular information encoded in this compound, specifically its hydrogen bonding motifs, can direct its assembly into complex supramolecular architectures. researchgate.net
The process of self-assembly is central to fields like crystal engineering and materials science, where the goal is to design molecules that will spontaneously form materials with desired properties. researchgate.net
Predictive Modeling for Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. For reactions such as electrophilic aromatic substitution, theoretical models can forecast which position on the phenyl ring is most likely to react. This is often achieved by calculating the distribution of electron density on the aromatic ring. researchgate.net
One common approach involves using computational methods to determine the partial charges on each atom. In the context of an electrophilic attack, the carbon atoms with the highest negative partial charge are the most likely sites of reaction. The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group. Since the para position is already occupied by the propyl group, electrophilic substitution is predicted to occur primarily at the ortho positions (C2 and C6).
A study on the electrophilic aromatic fluorination of various N-arylacetamides utilized computational methods to predict reaction site preference based on the calculated partial charge distribution. researchgate.netresearchgate.net This approach allows for an in silico screening of reactivity, guiding experimental work to optimize reaction conditions for desired products. researchgate.net Machine learning models are also increasingly being used to predict reaction outcomes, including regioselectivity, by learning from large datasets of known reactions. mit.edunih.gov
Below is a hypothetical data table illustrating how computational models could predict the selectivity for an electrophilic substitution reaction on this compound.
| Position on Phenyl Ring | Calculated Partial Charge (arbitrary units) | Predicted Reactivity | Predicted Major/Minor Product |
|---|---|---|---|
| C2 (ortho) | -0.25 | High | Major |
| C3 (meta) | -0.10 | Low | Minor |
| C5 (meta) | -0.10 | Low | Minor |
| C6 (ortho) | -0.25 | High | Major |
This table is for illustrative purposes. Actual values would be derived from specific quantum mechanical calculations.
Molecular Docking and Interaction Energy Analysis for Supramolecular Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein or a larger host molecule) to form a stable complex. nih.gov This method is crucial for understanding supramolecular recognition and is widely used in drug design.
The docking process involves:
Defining a binding site on the receptor molecule.
Generating a variety of possible conformations (poses) of the ligand within the binding site.
Scoring each pose based on a scoring function that estimates the binding affinity or interaction energy. Lower scores typically indicate more favorable binding. orientjchem.org
The analysis of the results provides key information, including the binding energy, docking score, and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. researchgate.netorientjchem.org For example, a docking study of an acetamide-containing molecule with the O-acetyl-serine-sulfhydrylase (OASS) enzyme identified the key interactions and calculated the binding energy for different docking poses. nih.gov Similarly, computational studies on N-(4-hydroxyphenyl)acetamide (paracetamol) have been used to understand its interaction with other molecules, forming the basis for supramolecular complexes. rsc.org
The following interactive table presents hypothetical results from a molecular docking simulation of this compound with a protein receptor.
| Docking Pose | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|---|
| 1 | -8.5 | -8.2 | Tyr123, Phe256, Leu301 | 1 (Amide N-H with Tyr123) |
| 2 | -7.9 | -7.5 | Val110, Ile255, Trp305 | 1 (Amide C=O with Trp305) |
| 3 | -7.2 | -7.0 | Phe256, Ala299, Val110 | 0 |
This table contains hypothetical data for illustrative purposes.
Such analyses provide a detailed, atom-level understanding of the molecular recognition process, guiding the design of new molecules with enhanced binding affinity and specificity for a particular target.
Applications of N1 4 Propylphenyl Acetamide and Its Analogues in Advanced Materials and Chemical Technologies Non Biological Focus
Role as a Versatile Intermediate in Complex Organic Synthesis
N1-(4-propylphenyl)acetamide serves as a valuable and versatile intermediate in a variety of complex organic syntheses. Its chemical structure, featuring a reactive acetamido group and a functionalizable phenyl ring, allows for its participation in numerous transformations, leading to the formation of more complex and valuable molecules for materials science and chemical technologies.
Building Blocks for Heterocyclic Systems
The N-arylacetamide moiety within this compound is a key precursor for the synthesis of a wide range of heterocyclic compounds. While direct examples involving this compound are not extensively documented, the reactivity of analogous N-arylacetamides provides a clear indication of its synthetic potential in forming thiazole, pyridine, and chromene derivatives.
Thiazole Derivatives: The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis. In a typical reaction, an α-haloketone reacts with a thioamide. N-arylacetamides can be converted to the corresponding thioamides, which can then undergo cyclization. For instance, N-(4-propylphenyl)thioacetamide, derived from this compound, could react with an α-haloketone to yield a 2,4-disubstituted thiazole. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines demonstrates a common pathway for elaborating thiazole structures nih.gov. The general principle involves the reaction of a nucleophile with an α-haloketone, a functionality that can be introduced adjacent to the carbonyl group of an acetamide (B32628) precursor nih.gov.
Pyridine Derivatives: The Hantzsch dihydropyridine synthesis offers a classic method for constructing the pyridine ring wikipedia.org. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia or an ammonium (B1175870) salt wikipedia.org. N-arylacetamides can be envisioned as precursors to components in modified pyridine syntheses. For instance, the acetyl group could be functionalized to participate in condensation reactions. More advanced methods involve transition-metal-catalyzed cyclizations. For example, rhodium(III)-catalyzed syntheses of pyridines from α,β-unsaturated oximes and terminal alkynes have been reported, showcasing modern approaches to pyridine ring formation where an acetamide-like directing group could play a role ijpsonline.com.
Chromene Derivatives: Chromene scaffolds are readily accessible through various synthetic routes, often involving multicomponent reactions. A common approach is the reaction of a phenol, a malononitrile, and an aldehyde in the presence of a basic catalyst nih.govsemanticscholar.org. While this compound does not directly participate in this specific reaction, its derivatives could be designed to incorporate the necessary functionalities. For example, the propylphenyl ring could be functionalized with a hydroxyl group, creating a phenol that could then undergo a chromene-forming reaction.
The versatility of the acetamide group allows for its transformation into various functional groups that are essential for these heterocyclic ring-forming reactions.
Precursors for Biaryl Compounds via C-H Activation
The development of transition-metal-catalyzed C-H activation has revolutionized the synthesis of biaryl compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. The acetamido group in this compound can act as a directing group, facilitating the regioselective functionalization of the ortho C-H bonds of the phenyl ring.
Rhodium(III) and Palladium(II) catalysts are particularly effective for this transformation nih.govnih.govmdpi.com. The general mechanism involves the coordination of the metal catalyst to the acetamido group, followed by the cleavage of a proximate C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkyne or another arylating agent, to form the C-C bond of the biaryl system nih.govnih.gov.
For instance, rhodium(III)-catalyzed C-H activation of benzamides and their subsequent annulation with alkynes is a well-established method for synthesizing biaryl isoquinolones nih.gov. Although not specifically demonstrated with this compound, the underlying principles are directly applicable. The reaction of this compound with an internal alkyne in the presence of a suitable rhodium catalyst would be expected to yield a biaryl compound with a newly formed carbocycle.
Similarly, palladium-catalyzed C-H functionalization reactions have been extensively studied rsc.orgnih.govnih.gov. The acetamido group can direct the ortho-acylation of the phenyl ring, which can then be followed by further transformations to generate biaryl structures mdpi.com. The ability to selectively functionalize the C-H bonds of the aromatic ring opens up a wide range of possibilities for creating complex biaryl architectures with potential applications in advanced materials.
Utility in the Synthesis of Functionalized Anilines
This compound can serve as a protected form of 4-propylaniline (B1194406), allowing for selective reactions on the aromatic ring before deprotection. The acetamido group is a robust protecting group that can be readily removed under acidic or basic conditions to regenerate the free aniline (B41778).
This strategy is particularly useful when performing reactions that are incompatible with a free amino group, such as certain electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. Once the desired modifications to the phenyl ring are complete, the acetamido group can be hydrolyzed to yield the corresponding functionalized aniline.
For example, if a functional group is to be introduced at a position ortho to the amino group of 4-propylaniline, the starting material can be this compound. The acetamido group can direct the introduction of the new substituent to the ortho position via electrophilic substitution or directed ortho-metalation. Subsequent hydrolysis of the acetamido group would then provide the desired ortho-substituted 4-propylaniline. This approach provides a reliable method for controlling the regioselectivity of reactions on the aniline ring system.
Supramolecular Chemistry and Engineered Assemblies
The ability of the acetamido group to participate in hydrogen bonding makes this compound and its analogues interesting building blocks for supramolecular chemistry and the design of engineered molecular assemblies.
Design of Hydrogen-Bonded Architectures in the Solid State
In the solid state, molecules of this compound can self-assemble through intermolecular hydrogen bonds. The N-H group of the acetamide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of predictable and stable hydrogen-bonded networks nih.govmdpi.comresearchgate.netnih.gov.
The most common hydrogen bonding motifs observed in N-arylacetamides are the formation of one-dimensional chains or centrosymmetric dimers mdpi.com. In a chain motif, each molecule is connected to two neighboring molecules through N-H···O=C hydrogen bonds, creating a linear or zigzag arrangement. In a dimeric motif, two molecules associate through a pair of N-H···O=C hydrogen bonds, forming a cyclic structure.
Development of Receptors and Sensors (e.g., for acid binding)
The hydrogen-bonding capabilities of the acetamido group can be exploited in the design of synthetic receptors and sensors for anions and other guest molecules nih.govnih.govacs.org. By incorporating the this compound moiety into a larger molecular framework, it is possible to create a pre-organized binding pocket that is complementary in size and shape to a target analyte.
For example, receptors containing multiple amide N-H groups can effectively bind and recognize anions such as chloride, bromide, and acetate (B1210297) through a network of hydrogen bonds nih.govacs.org. The binding event can be signaled by a change in the receptor's optical or electrochemical properties, such as a color change or a change in fluorescence.
In the context of acid binding, the carbonyl oxygen of the acetamido group in this compound can act as a Lewis base and interact with acidic species. By incorporating this compound into a sensor array, it may be possible to detect the presence of acids through changes in the material's properties. While specific examples utilizing this compound as a primary receptor are not prevalent, the fundamental principles of anion and acid recognition by amide-containing molecules are well-established and suggest a promising avenue for future research and development in this area nih.govnih.govacs.org.
Formation of Helical Structures and Chiral Assemblies
The ability of molecules to self-assemble into well-defined helical and chiral structures is of significant interest for the development of advanced materials with unique optical, electronic, and catalytic properties. While direct studies on the self-assembly of this compound are not extensively documented, research on its analogues, particularly N-aryl acetamides, provides insights into their potential to form such ordered supramolecular structures.
The acetamide group is a key player in directing self-assembly through its capacity to form robust hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions, in concert with other non-covalent forces such as π-π stacking of the aromatic rings, can lead to the formation of one-dimensional chains, which may then twist into helical arrangements. The nature and position of substituents on the phenyl ring can significantly influence the packing and chirality of these assemblies.
In a notable example, an analogue, N-(8-bromonaphthalen-1-yl)acetamide, has been utilized as a key intermediate in the multi-step synthesis of a novel multilayer 3D chiral structure. This synthesis involved an oxidative cyclization followed by a ring-opening and subsequent Suzuki coupling to introduce a phenyl group, ultimately leading to a complex chiral framework. While this is a more complex system, it highlights the utility of the N-aryl acetamide moiety in the construction of intricate, non-planar chiral molecules.
Furthermore, the recognition of N-aryl acetamides by larger host molecules, such as N-alkyl ammonium resorcinarene chlorides, demonstrates the potential for these compounds to participate in host-guest chemistry, which can be a pathway to forming ordered and chiral co-assemblies. The binding in these systems is driven by a combination of hydrogen bonds involving the amide group and the host's ammonium and chloride ions, as well as CH-π interactions.
The separation of racemic mixtures of chiral compounds, a process known as chiral resolution, is another area where the principles of chiral recognition involving amide-like structures are crucial. Chiral resolution often relies on the formation of diastereomeric pairs with a chiral resolving agent, which have different physical properties allowing for their separation. This principle is fundamental to obtaining enantiomerically pure substances for various applications.
While the direct formation of helical structures by this compound remains an area for further investigation, the established principles of supramolecular chemistry and the behavior of its analogues suggest a predisposition for forming ordered assemblies driven by hydrogen bonding and aromatic interactions.
Applications in Polymer Chemistry and Functional Materials
This compound and its analogues serve as important precursors and functional units in the realm of polymer chemistry and the development of advanced functional materials. Their utility stems from the reactivity of the aromatic ring and the properties imparted by the acetamide group.
Monomeric Units in Polymer Synthesis
While direct polymerization of this compound is not widely reported, the broader class of aniline derivatives, from which acetanilides are derived, are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). The synthesis of PANI derivatives often involves the chemical or electrochemical polymerization of substituted anilines. For instance, ortho-substituted aniline derivatives have been synthesized and subsequently polymerized to create PANI derivatives with modified properties. These polymers are often soluble in common organic solvents, allowing for the fabrication of thin films for applications such as chemical sensors. The electrical and optical properties of these polymers can be tuned by the nature of the substituent on the aniline monomer.
The acetamide group in this compound is a protecting group for the amine, which can be deprotected to yield 4-propylaniline. This aniline derivative could then be used as a monomer in polymerization reactions to produce a polyaniline with propyl side chains, potentially enhancing its solubility and processability.
Contribution to Dyestuff Chemistry and Agrochemicals
The N-phenylacetamide scaffold is a cornerstone in the synthesis of various dyes and agrochemicals. Acetanilide (B955), the parent compound of this compound, is a key intermediate in the production of azo dyes. Azo dyes, which constitute a large and versatile class of synthetic colorants, are formed through the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. The amine precursor to this compound, 4-propylaniline, can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with different colors and properties for dyeing textiles and other materials.
Azo dyes containing an acetamide group have been developed for dyeing hydrophobic materials. These dyes can exhibit excellent color fastness to perspiration, rubbing, washing, and sublimation. The presence of the acetamide group can influence the dye's affinity for the fabric and its fastness properties. For example, disperse azo dyes synthesized from substituted anilines have been used for dyeing polyester fabrics, showing good color strength and fastness.
In the field of agrochemicals, N-phenylacetamide derivatives have shown promise as active ingredients in herbicides and fungicides. For instance, a series of N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives have been synthesized and evaluated for their herbicidal activities against various weeds. Some of these compounds displayed excellent herbicidal properties. Similarly, 2-(5-isoxazolyloxy)-acetamide derivatives have been investigated as herbicides, with structure-activity relationship studies indicating that the substituents on the acetamide nitrogen are crucial for their activity.
Furthermore, certain N-phenylacetamide derivatives containing thiazole moieties have been synthesized and shown to possess both antibacterial and nematicidal activity, highlighting the versatility of this chemical scaffold in developing crop protection agents. The fungicidal potential of compounds like 2-chloro-N-phenylacetamide has also been demonstrated against fluconazole-resistant Candida species, indicating the potential for developing new antifungal agents based on this structure.
Below is a table summarizing the applications of N-phenylacetamide derivatives in dyestuff and agrochemical chemistry.
| Application Area | Derivative Class | Specific Examples/Findings |
| Dyestuff Chemistry | Azo Dyes | Precursors for disperse dyes for polyester fabrics. |
| Azo Dyes | Azo dyes with acetamide groups show good color fastness. | |
| Agrochemicals | Herbicides | N-aryl-2-heteroaryloxy-N-isopropylacetamides exhibit herbicidal activity. |
| Herbicides | 2-(5-isoxazolyloxy)-acetamide derivatives show potent herbicidal effects. | |
| Fungicides/Nematicides | 2-chloro-N-phenylacetamide shows antifungal activity. | |
| Fungicides/Nematicides | N-phenylacetamide-thiazole derivatives exhibit nematicidal activity. |
Integration into Photosensitizers and Catalytic Systems
The integration of this compound and its analogues into photosensitizers and catalytic systems is an emerging area of research. The photophysical properties of N-aryl acetamides can be tuned by modifying the substituents on the aromatic ring, which can influence their absorption and emission characteristics. While direct application of this compound as a photosensitizer is not well-documented, related structures are being explored. For instance, the photophysical properties of 4-N-substituted benzothiadiazoles, which can be considered analogues, have been investigated. These compounds can exhibit solvatochromic fluorescence, and their emission properties are sensitive to the solvent polarity. Such properties are desirable for developing fluorescent probes and sensors.
In the field of catalysis, N-aryl acetamides can serve as ligands for transition metal complexes. The amide nitrogen and carbonyl oxygen can coordinate to a metal center, and the electronic properties of the ligand can be modulated by the substituents on the phenyl ring. While the use of this compound itself as a ligand is not extensively reported, the broader class of amide-containing ligands is of interest in catalysis. For example, N-acetamide substituted pyrazolopyrimidines have been studied as ligands for the translocator protein (TSPO), demonstrating the ability of the acetamide group to be functionalized to modulate binding affinity.
Furthermore, transition metal complexes featuring main group metal and metalloid compounds as supporting ligands are being developed for various catalytic reactions. While not directly involving N-aryl acetamides, this field highlights the ongoing research into novel ligand designs for catalysis, where functionalized acetamides could potentially play a role. The development of metal complexes for catalytic reactions within biological systems is also an active area of research, where the design of biocompatible ligands is crucial.
The exploration of this compound and its analogues in these advanced applications is still in its early stages, but the fundamental properties of the N-aryl acetamide scaffold suggest a promising future in the design of new functional materials.
Q & A
Q. What are the recommended methods for synthesizing N1-(4-propylphenyl)acetamide with high purity?
this compound can be synthesized via acetylation of 4-propylaniline using acetic anhydride under reflux conditions. Key steps include:
- Reacting 4-propylaniline with acetic anhydride at 80–100°C for 1–2 hours.
- Purifying the crude product via recrystallization (e.g., using ethanol/water mixtures).
- Characterizing purity using HPLC (≥97% purity) and NMR spectroscopy (e.g., verifying acetyl and propylphenyl proton signals) .
- Safety Note : Use fume hoods and PPE due to acetic anhydride’s corrosive nature .
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C11H15NO | PubChem analogs |
| Typical Yield | 70–85% | Synthetic protocols |
Q. How can researchers verify the structural integrity of this compound?
Structural confirmation requires multi-technique analysis:
- 1H/13C NMR : Identify acetyl (-COCH3, δ ~2.1 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : Confirm molecular ion peak (m/z 177.2 for [M+H]+) .
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C–N: ~1.34 Å) and torsion angles to confirm substituent orientation .
Q. What safety protocols are critical when handling this compound?
- Hazard Classification : Harmful if swallowed (Risk Phrase R22) .
- PPE : Gloves, lab coats, and eye protection.
- Disposal : Follow federal/state regulations for organic amides; incineration with scrubbers recommended .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Contradictions in biological assays (e.g., antimicrobial efficacy) may arise from:
- Structural analogs : Substituent variations (e.g., chloro vs. propyl groups) altering bioavailability .
- Experimental Design : Use dose-response curves (IC50/EC50) and standardized cell lines to minimize variability.
- Mechanistic Studies : Employ molecular docking to assess binding affinity to targets (e.g., bacterial enzymes) .
| Assay Type | Common Pitfalls | Mitigation Strategy |
|---|---|---|
| Antimicrobial | Inconsistent inoculum size | Adopt CLSI guidelines |
| Cytotoxicity | Variable cell viability | Use ATP-based assays for precision |
Q. What advanced techniques elucidate the metabolic pathways of this compound?
- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Look for hydroxylation at the propyl chain or acetyl hydrolysis .
- Isotopic Labeling : Use 14C-labeled acetamide groups to track metabolic fate in rodent models .
- Computational Modeling : Predict CYP450 interactions using QSAR models .
Q. How does the substituent position on the phenyl ring affect the compound’s physicochemical properties?
Substituent effects can be systematically studied:
- LogP Analysis : Compare propyl (LogP ~2.1) vs. isopropyl (LogP ~2.3) derivatives to assess hydrophobicity .
- Thermal Stability : Use DSC to determine melting points (e.g., propyl derivatives: ~140–142°C) .
- Solubility : Measure in PBS (pH 7.4) and correlate with hydrogen-bonding capacity .
Methodological Considerations
Q. What strategies optimize HPLC separation of this compound from byproducts?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (50:50 to 70:30 over 20 mins).
- Detection : UV at 254 nm; retention time ~12.5 mins .
Q. How can researchers address low yields in large-scale synthesis?
- Process Optimization : Use flow chemistry for better heat control during acetylation.
- Catalysis : Explore Lewis acids (e.g., ZnCl2) to accelerate reaction rates .
Data Contradiction Analysis
Q. Why might cytotoxicity data vary between in vitro and in vivo studies?
- Bioavailability Factors : Poor absorption or rapid hepatic clearance in vivo.
- Metabolite Interference : Active/inactive metabolites not accounted for in vitro.
- Solution : Perform pharmacokinetic profiling (e.g., AUC, Cmax) to correlate exposure and effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
